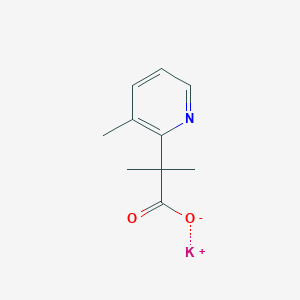
Potassium;2-methyl-2-(3-methylpyridin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;2-methyl-2-(3-methylpyridin-2-yl)propanoate is a chemical compound with the CAS Number: 2503203-17-4 . It has a molecular weight of 217.31 .
Molecular Structure Analysis
The compound belongs to the class of organic compounds known as esters . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Applications De Recherche Scientifique
Catalysis
Potassium triphosphate has been identified as an active catalyst for the catalytic transfer hydrogenation of carbonyl compounds, indicating the potential for potassium-based compounds in catalysis. This study demonstrates that potassium triphosphate can effectively reduce aromatic aldehydes to their corresponding alcohols when used with 2-propanol as a hydride source. The effectiveness of the catalyst varies with the substituents on the benzene ring, highlighting the nuanced role potassium-based compounds can play in catalytic processes (Radhakrishan et al., 2011).
CO2 Capture
Research into the solubility of CO2 in aqueous solutions of potassium prolinate and its blends with 2-amino-2-methyl-1-propanol (AMP) showcases another application. These solutions demonstrate high CO2 loading capacities, especially at lower concentrations of potassium prolinate, suggesting their potential utility in CO2 capture technologies. The study further extends the Deshmukh-Mather model to predict CO2 solubility in these solutions, providing a theoretical basis for their application in environmental technologies (Hamzehie & Najibi, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
potassium;2-methyl-2-(3-methylpyridin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.K/c1-7-5-4-6-11-8(7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGUCNGKQJCHRW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)(C)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-methyl-2-(3-methylpyridin-2-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B2933501.png)

![N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933503.png)
![2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2933504.png)
![methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2933508.png)

![2-Methyl-3-[alpha-(nitromethyl)-4-methoxybenzyl]-1H-indole](/img/structure/B2933510.png)
![4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B2933513.png)
![N-[(2,4-dichlorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2933514.png)
![3-Methyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B2933515.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933516.png)
![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate](/img/structure/B2933517.png)
![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}acetamide](/img/structure/B2933518.png)